3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of two methoxyphenyl groups and a chloro-acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal typically involves the reaction of 4-methoxybenzaldehyde with appropriate chlorinating agents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2,3-Bis(4-methoxyphenyl)-3-chloro-acrylic acid.
Reduction: 2,3-Bis(4-methoxyphenyl)-3-chloro-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-methoxyphenyl)quinoxaline: A compound with similar methoxyphenyl groups but different core structure.
2,3-Bis(4-methoxyphenyl)acrylonitrile: A compound with a similar acryl group but different substituents.
2,3-Bis(4-methoxyphenyl)-2-methylpropanenitrile: A compound with similar methoxyphenyl groups but different functional groups.
Properties
Molecular Formula |
C17H15ClO3 |
---|---|
Molecular Weight |
302.7 g/mol |
IUPAC Name |
3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
VNRALGZMXHFBPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.